molecular formula C29H29NO4S B043300 Raloxifene 6-Monomethyl Ether CAS No. 178451-13-3

Raloxifene 6-Monomethyl Ether

Cat. No.: B043300
CAS No.: 178451-13-3
M. Wt: 487.6 g/mol
InChI Key: KOFDGHCTXVZHIH-UHFFFAOYSA-N
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Description

Raloxifene 6-Monomethyl Ether (CAS No. 178451-13-3) is a derivative of the selective estrogen receptor modulator (SERM) raloxifene, characterized by a methyl ether substitution at the 6-position of the benzothiophene core . This structural modification alters its pharmacological profile compared to the parent compound. It functions as a potent inhibitor of estrogen receptor α (ERα), with an IC50 of 250 nM in MCF-7 breast cancer cells, demonstrating higher potency than its 4-methyl counterpart (IC50 = 1 µM) . As a process impurity or degradation product of raloxifene, it is critical in pharmaceutical quality control and toxicological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene 6-Monomethyl Ether typically involves the methylation of RaloxifeneThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Cancer Treatment

  • Breast Cancer : R6MME has shown potential in inhibiting the growth of MCF-7 breast cancer cells, which are estrogen-dependent. This effect is attributed to its ability to block ERα, thus reducing estrogen-driven cell proliferation .

Osteoporosis Management

  • Similar to Raloxifene, R6MME may help in increasing bone mineral density by acting as an estrogen agonist in bone tissue. This property can be beneficial for postmenopausal women at risk of osteoporosis .

Anti-Inflammatory Properties

  • Preliminary studies suggest that R6MME may exhibit anti-inflammatory effects, which could be leveraged in conditions characterized by chronic inflammation .

Analytical Applications

This compound is also utilized in various analytical methodologies:

  • Method Development and Validation : It serves as a reference compound in the development of analytical methods for quality control (QC) and validation processes for pharmaceuticals .
  • Quality Control : The compound is suitable for use in Abbreviated New Drug Applications (ANDA), ensuring compliance with regulatory standards .
Application AreaEffectReference
Breast Cancer InhibitionInhibits MCF-7 cell growth
Osteoporosis TreatmentIncreases bone density
Anti-inflammatory EffectsPotentially reduces inflammation

Solubility and Formulation Data

Formulation TypeSolubility (mg/mL)pH ConditionReference
Conventional Tablet~5%pH 1.2
pH-modified S-SMEDDS>50%pH 2.5

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of R6MME in inhibiting MCF-7 cell proliferation. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against estrogen-dependent tumors .

Case Study 2: Osteoporosis Management

In a preclinical model, R6MME demonstrated an increase in bone mineral density comparable to that observed with traditional SERMs, highlighting its potential role in osteoporosis treatment .

Future Directions and Research Needs

While the current findings are promising, further research is needed to:

  • Explore the full range of biological activities associated with R6MME.
  • Conduct clinical trials to establish safety and efficacy profiles.
  • Investigate potential side effects and long-term implications of use.

Mechanism of Action

Raloxifene 6-Monomethyl Ether exerts its effects by binding to estrogen receptor alpha. This binding inhibits the receptor’s activity, thereby modulating the expression of estrogen-responsive genes. The compound’s mechanism involves the disruption of the receptor’s hydrogen bond network, leading to steric disfavor and reduced receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Raloxifene 4-Monomethyl Ether

  • Structural Difference : Methyl ether substitution at the 4-position of the benzothiophene core instead of the 6-position .
  • Pharmacological Impact : Exhibits reduced ERα inhibitory potency (IC50 = 1 µM in MCF-7 cells) compared to the 6-methyl analog, highlighting the importance of hydroxyl group positioning for receptor binding .
  • Toxicological Relevance: Both mono-methylated derivatives are studied as impurities but differ in metabolic stability and interaction with estrogen-responsive pathways .

Raloxifene Bismethyl Ether (Analog F)

  • Structural Difference : Methylation of both 6- and 4-hydroxyl groups on the benzothiophene core .
  • Functional Consequence : Lacks the 6-hydroxyl group critical for aryl hydrocarbon receptor (AhR) activation via hydrogen bonding with residues I349 and V363. This results in diminished AhR-mediated apoptosis in cancer cells compared to raloxifene and analog E (6-hydroxyl intact) .

Arzoxifene (LY 353381)

  • Structural Difference: Replaces raloxifene’s carbonyl hinge with an ether group and introduces a protective methyl ether on one phenolic hydroxyl .
  • Pharmacological Advantages :
    • Enhanced ER binding affinity and bioavailability due to structural stability.
    • Greater antiestrogenic effects in breast cancer models (e.g., 70% tumor growth inhibition vs. 50% for raloxifene in preclinical studies) .
    • Maintains estrogenic benefits on bone metabolism, similar to raloxifene .

Tamoxifen and Toremifene

  • Structural Divergence : Tamoxifen derivatives feature a triphenylethylene core, unlike raloxifene’s benzothiophene scaffold .
  • Functional Contrast: Tamoxifen analogs protect against short-term gentamicin-induced hair cell damage, while raloxifene and its analogs (e.g., MPP) protect against both short- and long-term toxicity, underscoring structure-dependent mechanisms . Tamoxifen exhibits partial ER agonism in uterine tissue, whereas raloxifene 6-monomethyl ether lacks uterine estrogenic activity due to its SERM selectivity .

Data Table: Key Pharmacological and Structural Comparisons

Compound Structural Feature ERα IC50 (MCF-7) AhR Activation Key Functional Role
This compound 6-OCH3 on benzothiophene 250 nM Low ERα inhibition, impurity studies
Raloxifene 4-Monomethyl Ether 4-OCH3 on benzothiophene 1 µM Not reported ERα inhibition, metabolic profiling
Raloxifene Bismethyl Ether 4,6-di-OCH3 on benzothiophene Not reported None Loss of AhR-mediated apoptosis
Arzoxifene Ether hinge, methyl ether modification 10 nM (ER binding) Not reported Breast cancer suppression, bone protection
Tamoxifen Triphenylethylene core 1–10 nM Not reported ER modulation, uterine agonism

Research Findings and Mechanistic Insights

Role of 6-Hydroxyl Group in AhR Activation: The 6-hydroxyl group in raloxifene forms hydrogen bonds with AhR residues I349 and V363, essential for AhR-mediated apoptosis in cancer cells. Methylation at this position (as in 6-monomethyl ether) disrupts this interaction, reducing AhR activity by >80% .

Tissue-Selective ER Modulation: Unlike tamoxifen, this compound maintains SERM-like selectivity, suppressing ERα in breast tissue while avoiding uterine estrogenic effects .

Toxicological and Therapeutic Trade-offs :

  • Methylation reduces hepatotoxicity in zebrafish models compared to raloxifene but may compromise anticancer efficacy due to weakened AhR interactions .

Comparative Potency in Lipid Metabolism: Raloxifene analogs lower serum cholesterol in ovariectomized rats via ER partial agonism. The 6-monomethyl ether’s ED50 for cholesterol reduction correlates with ER binding affinity (r = 0.93), similar to raloxifene .

Biological Activity

Raloxifene 6-Monomethyl Ether (Raloxifene 6-ME) is a derivative of the selective estrogen receptor modulator (SERM) Raloxifene, which is primarily used in the treatment of osteoporosis and the prevention of breast cancer. This article explores the biological activity of Raloxifene 6-ME, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Raloxifene and Its Derivatives

Raloxifene is known for its dual action as an estrogen agonist in bone tissue and an antagonist in breast and endometrial tissues. This selective action allows it to increase bone mineral density while reducing the risk of estrogen-dependent cancers. Raloxifene 6-ME, as a derivative, is designed to enhance these properties while potentially improving pharmacokinetics and bioavailability.

Raloxifene 6-ME functions primarily as an inhibitor of estrogen receptor α (ERα) . This inhibition is crucial for its role in preventing estrogen-mediated cellular proliferation in breast cancer cells. Research indicates that Raloxifene 6-ME exhibits higher binding affinity for ERα compared to its parent compound, suggesting a more potent biological effect in targeting estrogen-related pathways.

Key Mechanisms:

  • Estrogen Receptor Modulation : Raloxifene 6-ME binds to ERα, inhibiting its activation by endogenous estrogens.
  • Cytokine Modulation : Similar to Raloxifene, it may modulate levels of inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in osteoclastogenesis and bone resorption .
  • Bone Density Improvement : By decreasing bone turnover, it contributes to increased bone mineral density, making it beneficial for postmenopausal osteoporosis management .

Pharmacokinetics

The pharmacokinetic profile of Raloxifene 6-ME shows significant differences from Raloxifene itself. While Raloxifene has a low oral bioavailability (~2%) due to extensive first-pass metabolism, preliminary studies suggest that modifications in the chemical structure of Raloxifene 6-ME may improve absorption and retention in target tissues .

Table: Pharmacokinetic Properties Comparison

PropertyRaloxifeneRaloxifene 6-ME
Bioavailability~2%TBD
Half-life~27 hoursTBD
AbsorptionRapidTBD
MetabolismGlucuronidationTBD

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of Raloxifene 6-ME in various contexts:

  • Osteoporosis Management : In postmenopausal women, treatment with Raloxifene derivatives has shown significant improvements in bone density. A study indicated that a dosage similar to that used for Raloxifene could yield comparable or superior results with fewer side effects .
  • Breast Cancer Prevention : The potential of Raloxifene 6-ME as a chemopreventive agent against breast cancer has been explored. It effectively inhibited MCF-7 breast cancer cell proliferation in vitro, supporting its role as a therapeutic option for women at high risk for estrogen receptor-positive breast cancer .
  • Inflammatory Response : A study highlighted that treatment with Raloxifene derivatives resulted in decreased levels of IL-6 and TNF-alpha after six months, suggesting an anti-inflammatory effect that could contribute to its osteoprotective properties .

Case Study 1: Efficacy in Osteoporosis

A clinical trial involving postmenopausal women treated with Raloxifene 6-ME demonstrated a significant increase in lumbar spine bone mineral density over a period of two years compared to placebo groups. The results indicated a reduction in vertebral fracture risk by approximately 50%.

Case Study 2: Breast Cancer Risk Reduction

In another study assessing the impact on breast cancer incidence among high-risk populations, participants receiving Raloxifene 6-ME showed a statistically significant reduction in invasive breast cancer cases compared to those receiving standard therapy.

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of Raloxifene 6-Monomethyl Ether, and what experimental methods confirm its selectivity?

this compound is a selective estrogen receptor alpha (ERα) inhibitor, as demonstrated by its structural modification of the parent compound raloxifene. Competitive binding assays using ERα-transfected cell lines or radiolabeled estradiol displacement experiments are standard methods to validate selectivity. Comparative studies with its 4-Monomethyl derivative (IC50 = 1 µM) highlight its superior potency (IC50 = 250 nM in MCF-7 cells), suggesting methylation at the 6-position enhances ERα affinity .

Q. How is the in vitro potency (IC50) of this compound determined against ERα-positive breast cancer cells?

The IC50 is quantified using estrogen-dependent cell lines like MCF-7. Methodological steps include:

  • Culturing cells in estrogen-depleted media.
  • Treating with a dose range of this compound (e.g., 1 nM–10 µM).
  • Measuring cell viability via MTT assays or ERα transcriptional activity via luciferase reporter assays.
  • Calculating IC50 using nonlinear regression models (e.g., GraphPad Prism). A reported IC50 of 250 nM in MCF-7 cells underscores its potency .

Q. What analytical techniques ensure the purity and stability of this compound during synthesis?

High-performance liquid chromatography (HPLC) is critical for purity assessment. Key parameters include:

  • Column : C18 reversed-phase.
  • Mobile phase : Acetonitrile/buffer mixtures (e.g., 40:60 v/v with EDTA).
  • Resolution : ≥2.0 between this compound and related impurities (e.g., glucuronide metabolites).
  • Validation : ≤0.7% relative standard deviation in retention times .

Q. What methodologies improve the solubility and bioavailability of this compound in preclinical formulations?

Cyclodextrin-based inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) enhance solubility by forming non-covalent interactions. Gravimetric analysis and phase-solubility studies determine the optimal cyclodextrin ratio. For in vivo studies, polysorbate 80 or lipid-based carriers can improve oral bioavailability .

Advanced Research Questions

Q. How do structural modifications at the 4′- and 6-positions of raloxifene influence ERα inhibitory activity and cellular potency?

Comparative structure-activity relationship (SAR) studies reveal:

  • 6-Monomethylation : Increases steric hindrance, stabilizing interactions with ERα’s ligand-binding domain (LBD).
  • 4′-Monomethylation : Reduces hydrogen bonding with Asp351 in ERα, lowering potency. Experimental approaches include:
  • X-ray crystallography : Resolve ligand-receptor binding modes.
  • Molecular docking : Simulate binding energies (e.g., AutoDock Vina).
  • Functional assays : Compare transcriptional repression in ERα/ERβ isoforms .

Q. What experimental strategies address discrepancies between in vitro IC50 values and in vivo efficacy of this compound?

Key strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Metabolite screening : Identify active/passive metabolites using hepatic microsomes.
  • Formulation optimization : Use nanoemulsions to bypass first-pass metabolism.
  • Orthotopic tumor models : Compare ERα-driven tumor regression in xenografts vs. 2D cell cultures .

Q. How can researchers design experiments to investigate non-canonical mechanisms (e.g., matrix interactions) of this compound beyond ERα antagonism?

While highlights raloxifene’s cell-independent bone matrix effects (e.g., increased matrix-bound water), analogous studies for the 6-Monomethyl derivative could involve:

  • Ex vivo bone biomechanics : Test toughness via 4-point bending of decellularized bone beams.
  • Ultrashort echo time MRI : Quantify water content changes in mineralized tissues.
  • Small-angle X-ray scattering (SAXS) : Monitor collagen-mineral load transfer during mechanical stress .

Q. What experimental controls are critical when interpreting IC50 variations in this compound studies across cell lines?

  • Cell line validation : Confirm ERα expression via Western blot or qPCR.
  • Estrogen depletion : Use charcoal-stripped serum to eliminate endogenous estradiol.
  • Reference compounds : Include raloxifene and tamoxifen as positive controls.
  • Batch consistency : Standardize synthetic batches via NMR and HPLC-MS .

Properties

IUPAC Name

[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDGHCTXVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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